Hexestrol-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

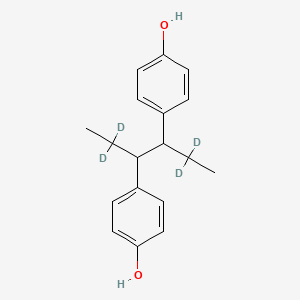

Hexestrol-d4 is a deuterated form of hexestrol, a synthetic nonsteroidal estrogen. The incorporation of deuterium atoms in place of hydrogen atoms enhances the stability of the compound, making it particularly useful in scientific research. Hexestrol itself is known for its strong affinity for estrogen receptors, and this compound retains these properties while offering improved analytical performance due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexestrol-d4 is synthesized through the deuteration of hexestrol. The process involves the selective replacement of hydrogen atoms with deuterium. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a suitable catalyst, such as palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexestrol-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further analyzed for their chemical and biological properties .

Scientific Research Applications

Endocrine Research

Hexestrol-d4 is primarily utilized in endocrine research to study the mechanisms of estrogen action and receptor binding. Its deuterated form allows for enhanced tracking in biological systems due to its distinct mass properties.

Key Applications:

- Estrogen Receptor Binding Studies: this compound serves as a reference compound in assays designed to evaluate estrogen receptor (ER) interactions. It helps in understanding the binding affinities of various compounds to ERs, which is crucial for assessing endocrine disruptors .

- Metabolic Studies: The use of deuterated compounds like this compound facilitates the investigation of metabolic pathways and the pharmacokinetics of estrogens in vivo. This is particularly important for understanding how synthetic estrogens behave differently than natural ones .

Toxicological Assessments

This compound plays a significant role in toxicological assessments, particularly in evaluating the endocrine-disrupting potential of environmental chemicals.

Research Findings:

- High-Throughput Screening: In studies assessing estrogenic activity, this compound has been used as a positive control in high-throughput screening assays. These assays help identify potential endocrine disruptors among a wide array of environmental chemicals .

- Case Study Example: A study integrated this compound into a computational model evaluating the bioactivity of various chemicals against estrogen receptors. The model demonstrated high accuracy in predicting agonist activity, with this compound serving as a benchmark for comparison .

Agricultural Applications

In agricultural research, this compound is investigated for its effects on livestock growth and reproductive health.

Applications:

- Growth Promotion in Livestock: Hexestrol has been studied for its ability to increase weight gain in cattle. Research indicates that synthetic estrogens can enhance feed efficiency and growth rates .

- Reproductive Health Studies: The compound is also employed to explore the impacts of hormonal treatments on reproductive development and performance in livestock, providing insights into optimal management practices .

Table 1: Estrogen Receptor Binding Affinities

Table 2: Case Studies Utilizing this compound

Mechanism of Action

Hexestrol-d4 exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha and estrogen receptor beta. This binding activates the transcription of multiple genes involved in the regulation of various physiological processes, including cell growth, differentiation, and metabolism. The deuterium labeling does not alter the fundamental mechanism of action but enhances the stability and analytical performance of the compound .

Comparison with Similar Compounds

Diethylstilbestrol: Another synthetic nonsteroidal estrogen with similar estrogen receptor binding properties.

Dienestrol: A related compound with estrogenic activity.

Methestrol: A synthetic estrogen with structural similarities to hexestrol.

Uniqueness of Hexestrol-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and improved analytical performance. This makes it particularly valuable in research applications where precise and accurate measurements are required .

Biological Activity

Hexestrol-d4 is a deuterated derivative of hexestrol, a synthetic nonsteroidal estrogen known for its high affinity for estrogen receptors. The incorporation of deuterium enhances the compound's stability and analytical performance, making it a valuable tool in various biological research applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with other compounds.

Overview of this compound

This compound retains the estrogenic properties of its parent compound while providing improved characteristics for scientific analysis. Its structure includes deuterium atoms that replace hydrogen atoms, which aids in distinguishing it from non-labeled compounds during analytical procedures.

This compound functions primarily through binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This binding initiates a cascade of cellular responses, including:

- Gene Transcription : Activation of genes involved in cell proliferation, differentiation, and metabolism.

- Cell Signaling : Modulation of signaling pathways that influence various physiological processes.

The presence of deuterium does not alter the fundamental mechanism but enhances the compound's stability, allowing for more precise measurements in experimental settings .

Applications in Research

This compound is utilized across multiple fields:

- Analytical Chemistry : Serves as a reference standard for the study of estrogenic compounds.

- Biological Studies : Employed in research on estrogen receptor binding and hormone metabolism.

- Pharmacokinetics : Used to investigate the metabolism and distribution of estrogenic drugs.

Binding Affinity

Research indicates that this compound exhibits similar binding affinities to its non-deuterated counterpart. In studies comparing various synthetic estrogens, it was found that this compound binds effectively to estrogen receptors without significant differences in affinity compared to other nonsteroidal estrogens like diethylstilbestrol and dienestrol .

Case Studies

- Antiviral Activity : A recent study identified Hexestrol as an inhibitor of Lassa virus entry. It was shown to inhibit viral replication with an IC50 ranging from 0.31 µM to 0.61 µM, suggesting potential therapeutic applications in viral infections .

- Pharmacokinetic Analysis : In studies involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound was used as an internal standard to quantify anabolic steroids in biological samples, demonstrating its utility in pharmacological research .

Properties

IUPAC Name |

4-[2,2,5,5-tetradeuterio-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C([2H])([2H])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.